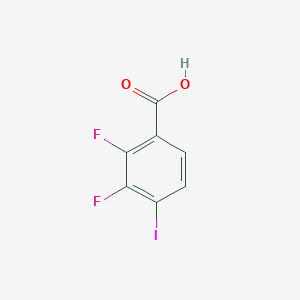

2,3-Difluoro-4-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWFOSYYOBKIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448175 | |

| Record name | 2,3-Difluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501433-05-2 | |

| Record name | 2,3-Difluoro-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501433-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzoic acid (CAS Number: 501433-05-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive iodine atom on the benzene ring, makes it a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and medicinal chemistry sectors. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates, while the iodo group provides a convenient handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and key reaction protocols for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

| Property | Value | Source |

| CAS Number | 501433-05-2 | N/A |

| Molecular Formula | C₇H₃F₂IO₂ | [1] |

| Molecular Weight | 284.00 g/mol | [1] |

| Predicted Boiling Point | 308.4 ± 42.0 °C | [2] |

| Predicted Density | 2.144 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 2.75 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

Proposed Synthesis

This proposed synthesis is analogous to the direct iodination of 2,3,4-trifluorobenzoic acid, which has been reported to proceed with high regioselectivity.[3][4] The reaction would likely involve an iodinating agent, such as iodine, in the presence of an oxidizing agent and a strong acid.

Purification

Purification of the crude product would typically involve the following steps:

-

Extraction: After quenching the reaction, the product can be extracted from the aqueous phase using an organic solvent such as ethyl acetate.

-

Washing: The organic layer is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Recrystallization or Chromatography: Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of novel organic molecules for various applications, primarily in drug discovery.

-

Medicinal Chemistry: The compound is valuable for optimizing lead compounds in therapeutic areas such as inflammation, central nervous system (CNS) disorders, and oncology.[1] The difluoro substitution can improve the pharmacokinetic properties of a molecule, while the iodo group allows for the introduction of diverse functionalities to explore structure-activity relationships.

-

Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. This enables the formation of carbon-carbon bonds, facilitating the synthesis of complex biaryl and substituted alkene structures that are common motifs in biologically active compounds.

-

Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), making this compound a precursor for the synthesis of radiolabeled molecules for use in imaging studies such as Single Photon Emission Computed Tomography (SPECT).[1]

Experimental Protocols

The following are general, representative protocols for key reactions involving this compound. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5][6]

Reaction Scheme:

References

- 1. Page loading... [wap.guidechem.com]

- 2. 501433-05-2 CAS MSDS (4-IODO-2,3-DIFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 4. US20090209785A1 - Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-iodobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Difluoro-4-iodobenzoic acid (CAS No. 501433-05-2). The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining standard experimental methodologies.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure is valuable in medicinal chemistry and organic synthesis, primarily serving as a building block for more complex molecules. The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the iodo group provides a reactive site for further chemical modifications, such as cross-coupling reactions.[1]

Data Presentation: Summary of Properties

The following table summarizes the key physical and chemical properties of this compound. It should be noted that several of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 501433-05-2 | [1][2] |

| Molecular Formula | C₇H₃F₂IO₂ | [1][2] |

| Molecular Weight | 284.00 g/mol | [1][2] |

| Boiling Point | 308.4 ± 42.0 °C (Predicted) | [2] |

| Density | 2.144 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.75 ± 0.10 (Predicted) | [2] |

| Appearance | Likely a white or off-white crystalline powder | Inferred from similar compounds[3][4] |

| Storage Conditions | Keep in a dark place, sealed in dry conditions, at room temperature or 2-8°C. | [1][2] |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.

-

Methodology: Capillary Method

-

A small, dry sample of the crystalline powder is packed into a thin-walled capillary tube.

-

The tube is placed in a calibrated melting point apparatus, which contains a heating block and a thermometer or temperature sensor.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

-

Methodology: Potentiometric Titration

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

-

Solubility Assessment

Solubility data is crucial for applications in drug formulation and reaction chemistry. Benzoic acids generally exhibit limited solubility in water but are more soluble in organic solvents.[5][6]

-

Methodology: Shake-Flask Method

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

After equilibration, the suspension is allowed to settle, or it is filtered/centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

The process is repeated at different temperatures to determine the temperature dependence of solubility.[7]

-

Logical Workflow Visualization

As an intermediate in organic synthesis, this compound is frequently used in carbon-carbon bond-forming reactions. The iodo-substituent makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

References

- 1. This compound [myskinrecipes.com]

- 2. 501433-05-2 CAS MSDS (4-IODO-2,3-DIFLUOROBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-difluoro-5-iodobenzoic acid CAS#: 161531-51-7 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3-Difluoro-4-iodobenzoic Acid

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-iodobenzoic acid, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, analytical methodologies, and applications, presenting data in a structured and accessible format.

Core Chemical Properties and Data

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts specific reactivity and properties that are highly sought after in medicinal chemistry.

Quantitative Data Summary

The key quantitative data for this compound and its related isomers are summarized in the table below for easy comparison. It is crucial to distinguish between these isomers as their physical and chemical properties can vary significantly.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₃F₂IO₂ | 284.00 | 501433-05-2 |

| 2,6-Difluoro-4-iodobenzoic acid | C₇H₃F₂IO₂ | 283.9988 | 1160575-07-4[1] |

| 4,5-Difluoro-2-iodobenzoic acid | C₇H₃F₂IO₂ | 284 | 130137-05-2[2][3] |

| 2-Fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | 124700-40-9[4] |

| 4-Fluoro-2-iodobenzoic acid | C₇H₄FIO₂ | 266.01 | 56096-89-0[5] |

| 3-Fluoro-4-iodobenzoic acid | C₇H₄FIO₂ | Not explicitly found | 825-98-9[6] |

Experimental Protocols

The synthesis and characterization of halogenated benzoic acids like this compound involve standard organic chemistry techniques. Below are generalized experimental protocols based on methodologies reported for similar compounds.

Synthesis of Halogenated Benzoic Acids

A common route for the synthesis of iodo-fluorobenzoic acids involves the halogenation of a corresponding fluorinated benzoic acid precursor. For instance, the synthesis of 2,3,4-trifluoro-5-iodobenzoic acid has been achieved through the reaction of 2,3,4-trifluorobenzoic acid with iodine in the presence of an oxidizing agent and a strong acid.[7] A similar strategy could be adapted for the synthesis of this compound.

General Iodination Protocol:

-

To a solution of the fluorinated benzoic acid precursor in a suitable solvent (e.g., acetic acid), add iodine and an oxidizing agent (e.g., activated MnO₂, sodium bromate).

-

Carefully add a strong acid, such as sulfuric acid, to the reaction mixture.[7]

-

Heat the reaction mixture to the appropriate temperature and stir for a specified duration.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.[7]

-

The crude product is then collected by filtration, washed, and purified, often by recrystallization or column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For example, the ¹H NMR spectrum of 2-fluoro-4-iodobenzoic acid in DMSO-d6 shows distinct peaks for the aromatic protons.[8] Similar analyses would confirm the substitution pattern of this compound.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 2-fluoro-4-iodobenzoic acid, a molecular ion peak (MH+) at m/z 266.9 was observed, confirming its molecular formula.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound. Data for related compounds are often available from suppliers, indicating purity levels typically greater than 98%.[9]

Applications in Research and Drug Development

Halogenated benzoic acids are critical intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, while the iodine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions like Suzuki and Sonogashira couplings.[5][6][10]

Derivatives of iodobenzoic acids have been investigated for their potential as antimicrobial and anticancer agents.[11] Specifically, this compound can be utilized as a starting material for the synthesis of novel active pharmaceutical ingredients (APIs).

Visualizations

To aid in the understanding of the experimental workflow, a generalized diagram is provided below.

Caption: Generalized workflow for the synthesis and analysis of this compound.

As no specific signaling pathways involving this compound were identified in the initial research, a diagram illustrating its potential role as a building block in drug discovery is presented.

References

- 1. appchemical.com [appchemical.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. nbinno.com [nbinno.com]

- 7. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 8. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]

- 9. 1160575-07-4|2,6-Difluoro-4-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,3-Difluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-iodobenzoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for researchers to conduct and report their own findings. It includes a recommended data presentation format, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow. This guide draws upon established methodologies for determining the solubility of aromatic carboxylic acids.

Data Presentation

A systematic presentation of solubility data is crucial for comparability and interpretation. Researchers are encouraged to use the following structured tables to report their findings.

Table 1: Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Water | 25 | |

| Ethanol | 25 | |

| Methanol | 25 | |

| Acetone | 25 | |

| Dimethyl Sulfoxide (DMSO) | 25 | |

| Diethyl Ether | 25 | |

| Toluene | 25 | |

| Dichloromethane | 25 |

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

Experimental Protocols

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours. This allows the undissolved solid to settle, leaving a clear supernatant.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, pre-weighed container to remove any suspended solid particles.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered supernatant using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the pre-weighed container and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated UV-Vis spectrophotometer or HPLC. Calculate the original concentration based on the dilution factor.

-

-

-

Data Analysis:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing and Measuring Solubility.

Determining the Crystal Structure of 2,3-Difluoro-4-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 2,3-Difluoro-4-iodobenzoic acid. As of the writing of this document, a publicly available crystal structure for this specific compound has not been reported. Therefore, this guide focuses on the detailed experimental protocols and data analysis workflow necessary for its elucidation using single-crystal X-ray diffraction, the definitive method for establishing the three-dimensional arrangement of atoms in a crystalline solid.[1][2][3][4] Understanding the precise molecular geometry, intermolecular interactions, and packing motifs is crucial for rational drug design, polymorphism screening, and advancing materials science.

Data Presentation: Templates for Crystallographic Analysis

Following a successful crystal structure determination, the quantitative data is typically organized into standardized tables for clarity and comparison. The following templates illustrate the expected data presentation.

Table 1: Crystal Data and Structure Refinement Parameters. This table summarizes the key parameters of the crystal and the diffraction experiment, providing a snapshot of the overall quality of the determined structure.

| Parameter | Value |

| Empirical formula | C₇H₃F₂IO₂ |

| Formula weight | 284.00 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | e.g., 2.0 to 28.0 |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = value] |

| Completeness to θ = 25.242° (%) | Value |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I > 2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) and Angles (°). This table provides key intramolecular distances and angles, defining the geometry of the this compound molecule.

| Atoms | Length (Å) | Atoms | Angle (°) |

| I(1)-C(4) | Value(error) | C(3)-C(4)-C(5) | Value(error) |

| F(1)-C(2) | Value(error) | F(1)-C(2)-C(1) | Value(error) |

| F(2)-C(3) | Value(error) | F(2)-C(3)-C(4) | Value(error) |

| O(1)-C(7) | Value(error) | O(1)-C(7)-O(2) | Value(error) |

| O(2)-C(7) | Value(error) | O(1)-C(7)-C(1) | Value(error) |

| C(1)-C(2) | Value(error) | C(2)-C(1)-C(6) | Value(error) |

| C(1)-C(7) | Value(error) | C(2)-C(1)-C(7) | Value(error) |

Experimental Protocols

The determination of a molecular crystal structure is a multi-step process that begins with obtaining high-quality crystals and ends with the refinement and validation of the atomic model.[5]

Crystallization

The primary and often most challenging step is growing single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with a regular internal structure.[5] For a small organic molecule like this compound, several standard techniques can be employed:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation.[6] The container is then loosely covered to allow the solvent to evaporate slowly over several days. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal.[6]

-

Vapor Diffusion: This technique is highly successful for obtaining high-quality crystals.[7] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container (a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble.[7] Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which the compound has poor solubility. Crystals form at the interface where the two liquids slowly mix. To slow down the diffusion and promote the growth of larger crystals, this can be performed in a narrow tube or cooled in a refrigerator.[6]

-

Sublimation: If the compound is sufficiently volatile, it can be heated under vacuum, allowing it to transition directly from a solid to a gas. The vapor then crystallizes on a cooled surface (a "cold finger"), often yielding very pure, solvent-free crystals.[6]

A screening of various solvents and solvent/anti-solvent systems is typically necessary to find the optimal crystallization conditions. Common solvents for small organic molecules are listed in Table 3.

Table 3: Common Solvents for Crystallization Trials.

| Solvent | Anti-Solvent (for diffusion methods) |

| Acetone | Hexane, Diethyl ether |

| Acetonitrile | Toluene, Diethyl ether |

| Dichloromethane | Pentane, Hexane |

| Ethyl acetate | Hexane |

| Methanol / Ethanol | Water, Diethyl ether |

| Tetrahydrofuran (THF) | Pentane, Hexane |

| Toluene | Heptane, Hexane |

| N,N-Dimethylformamide (DMF) | Water, Toluene |

| Dimethylsulfoxide (DMSO) | Water, Toluene |

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted on a goniometer in a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[8]

The experimental process involves the following:

-

Mounting: A well-formed single crystal is selected under a microscope and mounted on a loop or glass fiber.

-

Data Collection: The mounted crystal is placed in the diffractometer and exposed to a finely focused, monochromatic X-ray beam.[2] As the crystal is rotated, a series of diffraction patterns, consisting of regularly spaced spots called reflections, are collected by a detector (such as a CCD or CMOS detector).[5][8] The angles and intensities of these diffracted beams are recorded.[5] A complete dataset requires collecting reflections over a wide range of crystal orientations.[9]

Structure Solution and Refinement

The collected diffraction data are computationally processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions and space group symmetry. The intensities of all the measured reflections are integrated, scaled, and corrected for experimental factors (e.g., absorption).

-

Structure Solution: The "phase problem" is the central challenge in crystallography, as the detectors only measure the intensities (amplitudes) but not the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods or Patterson methods, which are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates.

-

Model Building and Refinement: The initial solution provides an electron density map, from which a preliminary model of the molecular structure can be built. This model is then refined using a least-squares minimization process, where the atomic coordinates and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[8][10] This is an iterative process until the model converges.

-

Validation: The final crystal structure is rigorously validated to ensure its chemical and crystallographic sensibility. This involves checking bond lengths, angles, and for any unusual features in the electron density map. The quality of the final model is assessed using figures of merit such as the R-factor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the crystal structure of this compound.

References

- 1. rigaku.com [rigaku.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. excillum.com [excillum.com]

- 4. X-ray single-crystal diffraction | FZU [fzu.cz]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. fiveable.me [fiveable.me]

- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]

Technical Guide: NMR Spectral Data of 2,3-Difluoro-4-iodobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-4-iodobenzoic acid. Due to the absence of publicly available experimental spectra, this guide presents high-quality predicted data to aid in the characterization and analysis of this compound. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for similar small organic molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.85 | dd | J(H-F) = 8.5, J(H-H) = 7.0 |

| H-6 | 7.40 | t | J(H-F) = J(H-H) = 7.0 |

| COOH | 11.0 - 13.0 | br s | - |

Disclaimer: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on the solvent and concentration and is therefore given as a broad range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130.5 |

| C-2 | 155.0 (d, J(C-F) ≈ 250 Hz) |

| C-3 | 152.0 (d, J(C-F) ≈ 250 Hz) |

| C-4 | 95.0 |

| C-5 | 135.0 |

| C-6 | 125.0 |

| COOH | 168.0 |

Note: The coupling constants for the carbon-fluorine (C-F) splittings are estimates and can vary.

Experimental Protocol for NMR Spectroscopy of Small Organic Molecules

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR. The required amount can vary depending on the molecular weight of the compound and the sensitivity of the NMR spectrometer.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. For carboxylic acids, DMSO-d₆ is often a good choice due to its ability to dissolve polar compounds and minimize hydrogen exchange of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication can be used to aid dissolution.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette to prevent them from entering the NMR tube.[2]

-

Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.

2.2. NMR Data Acquisition

The following are general parameters for a standard NMR experiment. These may need to be optimized based on the specific instrument and sample.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is typically used.

-

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Acquisition Time: Typically set between 2 to 4 seconds to ensure good digital resolution.[3][4]

-

Relaxation Delay: A delay of 1-5 seconds between scans allows for adequate relaxation of the protons.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[5]

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is common.

-

Spectral Width: A wider spectral width, typically from 0 to 220 ppm, is required for ¹³C NMR.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

-

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical steps involved in NMR spectroscopy, from sample preparation to the final elucidation of the molecular structure.

Caption: A logical workflow for NMR spectroscopy.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 4. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 5. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

2,3-Difluoro-4-iodobenzoic acid mass spectrometry fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4-iodobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, publicly available experimental mass spectrometry data specifically for this compound is limited. Therefore, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and the known behavior of related halogenated and benzoic acid compounds.[1][2][3]

Introduction

This compound is a multifaceted organic compound with applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control. This document provides a detailed theoretical overview of the expected fragmentation pattern of this compound in mass spectrometry, outlines a general experimental protocol for its analysis, and presents the data in a structured format for clarity.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under typical electron ionization (EI) mass spectrometry is expected to proceed through several key pathways. The initial event is the ionization of the molecule to form the molecular ion (M•+). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation routes are predicted to be:

-

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I).[4][5] This is a common fragmentation pathway for iodinated aromatic compounds.[6]

-

Decarboxylation: The carboxylic acid group can be lost as a neutral molecule of carbon dioxide (CO2).

-

Loss of the Carboxyl Group: The entire carboxyl group (•COOH) can be lost as a radical.[7]

-

Loss of Hydroxyl Radical: Cleavage of the C-OH bond in the carboxyl group can result in the loss of a hydroxyl radical (•OH), forming a stable acylium ion. This is a characteristic fragmentation of benzoic acids.[2][3]

Subsequent fragmentation of these primary ions can also occur, leading to a complex fragmentation pattern that is characteristic of the molecule's structure.

Quantitative Data Presentation

The following table summarizes the predicted major fragment ions for this compound, their theoretical mass-to-charge ratios (m/z), and their proposed origins. The molecular weight of this compound (C7H3F2IO2) is 283.98 g/mol .

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 284 | [C7H3F2IO2]•+ | Molecular Ion (M•+) |

| 267 | [C7H2F2IO]+ | M•+ - •OH |

| 239 | [C6H3F2I]•+ | M•+ - COOH |

| 157 | [C7H3F2O2]+ | M•+ - •I |

| 127 | [I]+ | Iodine Cation |

| 112 | [C6H3F2]+ | [M•+ - •I] - COOH |

Experimental Protocols

While a specific, validated protocol for this compound is not available, a general methodology for the analysis of a similar small organic molecule by liquid chromatography-mass spectrometry (LC-MS) is provided below.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare serial dilutions of the stock solution to create a series of working standards for calibration and quality control. The final solvent composition should be compatible with the initial mobile phase conditions.

4.2. Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable for the separation of small aromatic acids.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Negative ion mode is often effective for acidic compounds.

-

Ion Source Parameters:

-

Capillary Voltage: 3.0-4.0 kV

-

Cone Voltage: 20-40 V

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-500 °C

-

Cone Gas Flow: 50-100 L/hr

-

Desolvation Gas Flow: 600-800 L/hr

-

-

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Data Acquisition: Full scan mode (e.g., m/z 50-500) to detect the parent ion and its fragments. Tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate and detect fragment ions.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways and predicted m/z values offer a valuable starting point for the identification and structural elucidation of this compound in various research and development settings. The generalized experimental protocol can be adapted and optimized for specific analytical needs. It is important to reiterate that experimental verification is necessary to confirm these theoretical predictions.

References

- 1. benchchem.com [benchchem.com]

- 2. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Difluoro-4-iodobenzoic acid, a key building block in pharmaceutical and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 501433-05-2 |

| Molecular Formula | C₇H₃F₂IO₂ |

| Molecular Weight | 284.00 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not available |

| Boiling Point | 308.4 ± 42.0 °C (Predicted)[1] |

| Density | Not available |

| Solubility | Slightly soluble in water; Soluble in alcohol & ether.[2] |

| Storage Temperature | 2-8°C, protect from light. |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Predicted chemical shifts and coupling constants for the two aromatic protons would be in the range of 7.0-8.5 ppm, influenced by the fluorine, iodine, and carboxylic acid substituents. |

| ¹³C NMR | Predicted chemical shifts for the seven carbon atoms would include signals for the carboxylic acid carbon (~165-175 ppm), aromatic carbons attached to iodine (~90-100 ppm), aromatic carbons attached to fluorine (~150-165 ppm with C-F coupling), and other aromatic carbons (~115-140 ppm). |

| FT-IR | Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and C-I stretch (~500-600 cm⁻¹). |

Safety and Hazard Information

This compound is a hazardous substance and should be handled with care. The following table summarizes its hazard classifications.

Table 3: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation. |

First Aid Measures

-

After inhalation: Move the person to fresh air.

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

-

After eye contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.

-

After swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.

Fire-Fighting Measures

The compound is not flammable. Use extinguishing media appropriate for the surrounding fire. Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal precautions: Avoid inhalation of dust. Avoid substance contact. Ensure adequate ventilation.

-

Environmental precautions: Do not let the product enter drains.

-

Methods for cleaning up: Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid generation of dusts.

Handling and Storage

Safe Handling

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Protect from light.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Sandmeyer reaction starting from 2,3-difluoroaniline, followed by carboxylation.

Step 1: Iodination of 2,3-difluoroaniline (Sandmeyer Reaction)

-

Dissolve 2,3-difluoroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Extract the product, 1,2-difluoro-3-iodobenzene, with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by distillation or chromatography.

Step 2: Carboxylation of 1,2-difluoro-3-iodobenzene

-

Dissolve 1,2-difluoro-3-iodobenzene in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) to effect lithiation at the position ortho to the iodine atom.

-

After stirring for a period at low temperature, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the product, this compound, with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The iodine atom is highly reactive towards oxidative addition to a palladium(0) catalyst.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

-

Heat the reaction mixture with stirring (typically 80-110°C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Diagrams

Caption: Workflow for the safe handling of this compound.

Caption: Simplified signaling pathway of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The presence of two fluorine atoms can enhance the metabolic stability and binding affinity of a drug molecule. The iodo group serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of complex biaryl structures, which are common motifs in many pharmaceuticals. The carboxylic acid functionality provides a site for further modification, such as amide bond formation, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Its utility has been noted in the development of treatments for inflammation, central nervous system disorders, and oncology.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling the material. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

Synthesis of 2,3-Difluoro-4-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,3-Difluoro-4-iodobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The presence of both fluorine and iodine atoms on the benzoic acid scaffold offers unique opportunities for the development of novel therapeutic agents and functional materials. This document outlines two primary synthetic strategies, providing detailed experimental protocols and expected analytical data.

Introduction

This compound is a halogenated aromatic carboxylic acid. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This guide explores two plausible and effective routes for its synthesis: direct electrophilic iodination of 2,3-difluorobenzoic acid and a multi-step synthesis commencing with 2,3-difluoroaniline via a Sandmeyer reaction.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are presented below.

Route 1: Direct Iodination of 2,3-Difluorobenzoic Acid

This approach involves the direct installation of an iodine atom onto the aromatic ring of 2,3-difluorobenzoic acid. Due to the deactivating nature of the carboxylic acid and fluoro groups, this electrophilic aromatic substitution requires strong iodinating conditions.

The Pivotal Role of 2,3-Difluoro-4-iodobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-iodobenzoic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its unique structural features that impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strategic placement of two fluorine atoms and an iodine atom on the benzoic acid scaffold provides a versatile platform for the synthesis of complex molecules, particularly in the realm of oncology and targeted therapies. This technical guide delves into the core applications of this compound, with a special focus on its integral role in the development of kinase inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Strategic Advantage of Fluorination and Iodination

The incorporation of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's interaction with its biological target.

Similarly, the iodine substituent serves a dual purpose. It acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions such as the Suzuki-Miyaura coupling, which are instrumental in constructing complex molecular architectures.[2] Furthermore, the iodine atom can be readily replaced with radioisotopes, such as ¹²⁴I, facilitating the development of radiolabeled compounds for use as imaging agents in Positron Emission Tomography (PET) to study drug distribution and target engagement in vivo.[3][4]

This compound synergistically combines these advantages, making it a highly sought-after intermediate in the synthesis of advanced pharmaceutical agents.

Core Application: A Key Scaffold for MEK Inhibitors in the MAPK/ERK Signaling Pathway

A prominent application of this compound is in the synthesis of inhibitors targeting the MAPK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2), attractive targets for therapeutic intervention.[3][6]

The 2-fluoro-4-iodophenylamino moiety, derived from this compound, is a key pharmacophore in several potent and selective MEK inhibitors, most notably Trametinib.[7] This structural motif plays a crucial role in the binding of the inhibitor to the allosteric pocket of the MEK protein.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Quantitative Data: Biological Activity of Trametinib

| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |

| Trametinib | MEK1 | 0.92 | Cell-free assay | [7] |

| Trametinib | MEK2 | 1.8 | Cell-free assay | [7] |

| Trametinib | B-Raf V600E | >1000 | Cell-free assay | [7] |

| Trametinib | c-Raf | >1000 | Cell-free assay | [7] |

Table 1: In vitro inhibitory activity of Trametinib. The high potency and selectivity for MEK1/2 highlight the effectiveness of the molecular scaffold derived in part from this compound.

Experimental Protocols

Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea: A Key Intermediate for Trametinib

This protocol outlines the synthesis of a crucial intermediate used in the preparation of Trametinib, starting from 2-fluoro-4-iodoaniline, which can be synthesized from this compound via Curtius rearrangement or other standard synthetic transformations.

Materials:

-

2-Fluoro-4-iodoaniline

-

Triphosgene

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), anhydrous

-

Cyclopropylamine

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Formation of the Isocyanate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred solution of 2-fluoro-4-iodoaniline at 0 °C.

-

After the addition is complete, add anhydrous triethylamine (2.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Urea Formation: In a separate flask, dissolve cyclopropylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.

-

Slowly add the freshly prepared isocyanate solution to the cyclopropylamine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a solid.[8]

General Protocol for Amide Coupling of this compound

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[9][10]

Application in Radiopharmaceutical Chemistry: Synthesis of ¹²⁴I-Trametinib

The iodine atom on the 2-fluoro-4-iodophenylamino moiety of trametinib provides an ideal site for radioiodination, enabling the synthesis of PET imaging agents. A study by Lewis et al. describes the synthesis of ¹²⁴I-Trametinib from a boronate precursor.[3][4] This allows for non-invasive in vivo imaging to study the pharmacokinetics and target engagement of the drug.

The successful synthesis and application of ¹²⁴I-Trametinib highlight the utility of the iodo-substituent on the core scaffold derived from this compound for developing valuable research tools in drug discovery and development.[3][4]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of fluorine and iodine substituents provides a strategic advantage for the synthesis of complex and potent drug candidates. Its central role in the development of MEK inhibitors, such as Trametinib, for targeting the MAPK/ERK signaling pathway in cancer, demonstrates its significance in modern drug discovery. The ability to leverage the iodine atom for both synthetic diversification and the creation of radiolabeled imaging agents further solidifies its importance as a key intermediate for researchers and scientists in the pharmaceutical industry. The protocols and data presented in this guide offer a foundational understanding of the applications of this compound and aim to facilitate its use in the development of novel therapeutics.

References

- 1. accio.github.io [accio.github.io]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Strategic Application of 2,3-Difluoro-4-iodobenzoic Acid in the Discovery of Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of halogenated building blocks has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine and iodine atoms can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these valuable reagents, 2,3-Difluoro-4-iodobenzoic acid has emerged as a critical scaffold, particularly in the development of targeted therapies for oncology. The difluoro substitution pattern is known to improve metabolic stability and cell permeability, while the iodine atom serves as a versatile handle for introducing molecular complexity through cross-coupling reactions. This guide provides a comprehensive overview of the application of this compound in the discovery of kinase inhibitors, with a focus on the synthesis and biological evaluation of compounds targeting the RAS-RAF-MEK-ERK signaling pathway.

Core Application: Synthesis of MEK Inhibitors

A prime example of the utility of a di-fluoro-iodo-phenyl scaffold, closely related to this compound, is in the synthesis of potent MEK (mitogen-activated protein kinase kinase) inhibitors. One such prominent inhibitor is Binimetinib (MEK162), which has demonstrated significant clinical efficacy in the treatment of certain cancers. The following sections detail a representative synthesis and the biological context of such a molecule, illustrating the pivotal role of the core chemical structure.

Synthetic Pathway Overview

The synthesis of a Binimetinib-like MEK inhibitor leverages the unique reactivity of the 2,3-difluoro-4-iodophenylamine core, which can be conceptually derived from this compound. The following diagram outlines a plausible synthetic workflow.

Experimental Protocols: Synthesis of a Binimetinib Analog

The following protocols are adapted from established syntheses of related compounds and outline the key steps in preparing a Binimetinib-like molecule.

Step 1: Preparation of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

-

To a solution of 2,3,4-trifluoro-5-nitrobenzoic acid in an appropriate solvent, add O-(2-(tert-butoxy)ethyl)hydroxylamine to perform a condensation reaction.

-

The resulting amide is then subjected to an ammonolysis reaction using ammonium hydroxide.

-

A ring-closure reaction is carried out using formic acid in the presence of a Pearlman's catalyst.

-

The intermediate is then subjected to a substitution reaction with 4-bromo-2-fluoro-1-iodobenzene.

Step 2: Amide Coupling to form the final product

-

The resulting carboxylic acid is activated, for example, with a carbodiimide reagent such as EDC, in the presence of an activating agent like HOBt.

-

The activated acid is then reacted with the desired amine, for example, O-(2-hydroxyethyl)hydroxylamine, to form the final amide product.

-

The product is purified by column chromatography or recrystallization.

Biological Activity and Clinical Significance

Derivatives of the 2,3-difluoro-4-iodophenyl scaffold have shown potent and selective inhibitory activity against MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers.

The RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in upstream components of this pathway, such as BRAF and RAS, can lead to constitutive activation and uncontrolled cell growth. MEK inhibitors act by blocking the phosphorylation and activation of ERK, thereby inhibiting downstream signaling and tumor progression.

Quantitative Biological Data

The clinical efficacy of Binimetinib, often in combination with a BRAF inhibitor like Encorafenib, has been demonstrated in clinical trials for BRAF-mutant melanoma.[1][2][3][4] The following tables summarize key quantitative data from these trials.

Table 1: Progression-Free Survival (PFS) in Patients with BRAF-mutant Melanoma [1][4]

| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) vs. Vemurafenib | p-value |

| Encorafenib + Binimetinib | 14.9 | 0.54 | <0.001 |

| Vemurafenib | 7.3 | - | - |

| Encorafenib | 9.6 | 0.69 | <0.001 |

Table 2: Overall Survival (OS) in Patients with BRAF-mutant Melanoma [1]

| Treatment Arm | Median OS (months) | Hazard Ratio (HR) vs. Vemurafenib | p-value |

| Encorafenib + Binimetinib | 33.6 | 0.61 | <0.001 |

| Vemurafenib | 16.9 | - | - |

| Encorafenib | 23.5 | 0.83 | 0.13 |

Table 3: Objective Response Rate (ORR) in Patients with BRAF-mutant Melanoma [4]

| Treatment Arm | ORR (%) | Complete Response (%) |

| Encorafenib + Binimetinib | 68 | 10 |

| Vemurafenib | 50 | 6 |

| Encorafenib | 62 | 9 |

Experimental Protocols: Biological Evaluation

The biological activity of MEK inhibitors is typically assessed through a combination of in vitro enzymatic assays and cell-based assays.

MEK1/2 Kinase Assay Protocol

This protocol outlines a general procedure for determining the in vitro potency of a test compound against MEK1/2.

-

Reagents and Materials: Recombinant active MEK1 or MEK2 enzyme, inactive ERK2 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure: a. To the wells of a microplate, add the assay buffer and the MEK1 or MEK2 enzyme. b. Add serial dilutions of the test compound or vehicle control (e.g., DMSO). c. Initiate the kinase reaction by adding a mixture of ATP and the inactive ERK2 substrate. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. f. Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the activity of the MEK enzyme. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Phospho-ERK Assay

This assay measures the ability of a compound to inhibit MEK activity within a cellular context.

-

Cell Culture: Plate cancer cells with a known activating mutation in the RAS-RAF-MEK-ERK pathway (e.g., BRAF V600E mutant melanoma cells) in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting or ELISA:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK and total ERK in the cell lysates.

-

-

Data Analysis: The inhibition of ERK phosphorylation is quantified by measuring the ratio of p-ERK to total ERK. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound and its structural analogs are invaluable building blocks in the design and synthesis of targeted therapies, particularly in the field of oncology. The strategic incorporation of the difluoro-iodophenyl moiety has led to the development of potent and selective kinase inhibitors, such as the MEK inhibitor Binimetinib. The methodologies and data presented in this guide underscore the importance of this chemical scaffold in modern drug discovery and provide a framework for the continued development of novel therapeutics targeting dysregulated signaling pathways in cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,3-Difluoro-4-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate, offering a versatile tool for the synthesis of biaryls, polyolefins, and styrenes.[1] The use of 2,3-Difluoro-4-iodobenzoic acid as a substrate in Suzuki coupling is of particular interest in medicinal chemistry and drug discovery. The resulting fluorinated biaryl carboxylic acids are valuable scaffolds in the development of novel therapeutic agents, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of this compound with various arylboronic acids.

Core Concepts and Reaction Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

-

Transmetalation: The organoboron species (arylboronic acid) reacts with the palladium(II) complex, with the assistance of a base, to transfer the organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the palladium(0) catalyst.[1][4]

A base is crucial for the transmetalation step to activate the organoboron compound.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][5]

Experimental Protocol: General Procedure

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[6]

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water and then brine.[6]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-